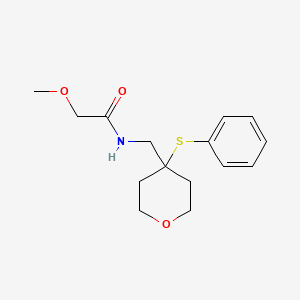
2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound1. However, it seems to be related to the class of compounds known as 2H-Pyrans2, which are commonly used in the synthesis of various pharmaceuticals and other organic compounds2.
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The study of compounds similar to "2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide" often involves their synthesis and evaluation of their chemical properties. For instance, research on derivatives of 2H-pyran-2-ones, such as the synthesis of 6-aryl-3-methoxycarbonyl-4-methylthio-2H-pyran-2-ones, demonstrates the versatility of these compounds in generating symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step (Ram & Goel, 1996). This showcases the synthetic utility of pyran derivatives in organic chemistry.
Coordination Complexes and Antioxidant Activity
Derivatives of pyrazole-acetamide have been synthesized and characterized, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These studies not only examine the structural aspects of these complexes but also their antioxidant activity, demonstrating the potential for these compounds in biochemical research (Chkirate et al., 2019).
Anticancer Potential
Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has been conducted with the aim of discovering new anticancer agents. This includes the testing of these compounds on 60 cancer cell lines, where some derivatives demonstrated appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Herbicide Metabolism and Toxicology
Studies on chloroacetamide herbicides and their metabolites in human and rat liver microsomes have provided insights into the metabolism and potential toxicological effects of these compounds. Understanding the metabolic pathways can help in assessing the environmental and health impacts of herbicides (Coleman et al., 2000).
Safety And Hazards
Orientations Futures
Given the limited information available on “2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide”, future research could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would provide a comprehensive understanding of the compound and could potentially uncover new applications for it in various fields.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and studies are needed.
Propriétés
IUPAC Name |
2-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-18-11-14(17)16-12-15(7-9-19-10-8-15)20-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAUYOTXDXUUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1(CCOCC1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

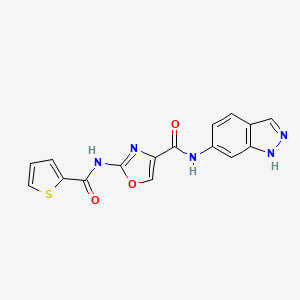
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2834741.png)
![N,N-diethyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2834742.png)
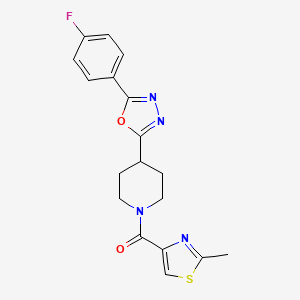
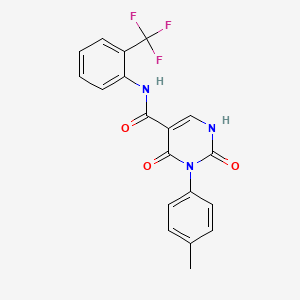
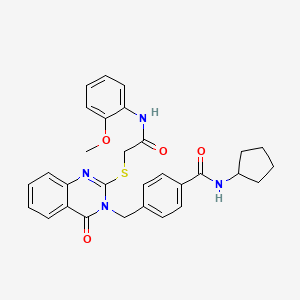
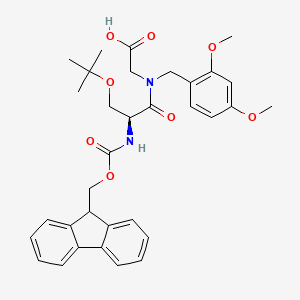
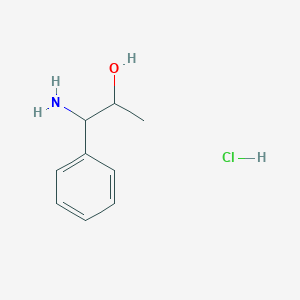
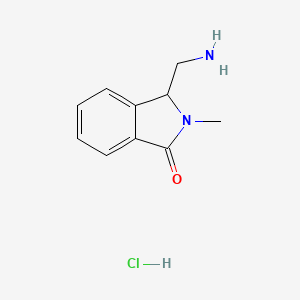
![3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2834755.png)
![1-(5-(2-hydroxyphenyl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2834756.png)
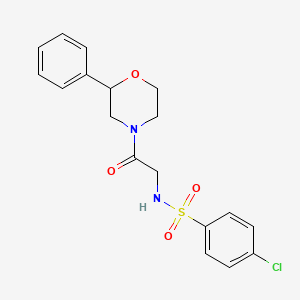
![4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2834759.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2834760.png)